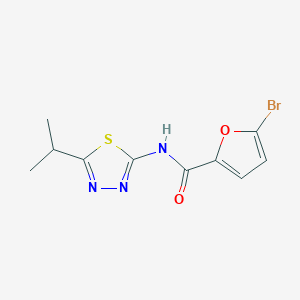

5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

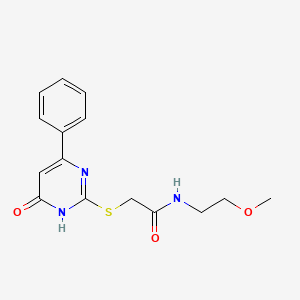

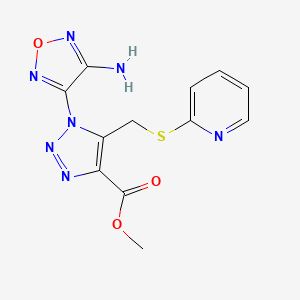

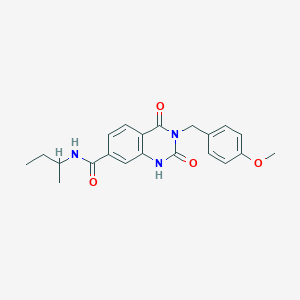

5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound with a variety of potential applications . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, two nitrogen atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide and its derivatives involves several steps . The exact process can vary depending on the specific derivative being synthesized. For example, the synthesis of 2-bromoimidazo[2,1-b][1,3,4]thiadiazoles involves reacting with α-bromo ketones .Molecular Structure Analysis

The molecular structure of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is complex, featuring several different types of bonds and functional groups . The compound’s InChI Code is 1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3, (H,6,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide include a molecular weight of 223.07 and a predicted density of 1.913±0.06 g/cm3 . The compound’s storage temperature is 28 C .科学的研究の応用

Synthesis and Antiprotozoal Applications

- A study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, showcasing their strong DNA affinities and in vitro antiprotozoal activity against T. b. rhodesiense and P. falciparum. The compounds demonstrated excellent in vivo activity in a trypanosomal mouse model, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Antimicrobial Activity

- Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae. The study emphasizes the antimicrobial potential of furan-2-carboxamide derivatives (Siddiqa et al., 2022).

Chemical Synthesis Techniques

- Studies have demonstrated various synthesis techniques for furan-2-carboxamide derivatives, including Pd-catalyzed cyclization and Suzuki-Miyaura cross-coupling. These methods underline the versatility of furan-2-carboxamide derivatives in chemical synthesis and their potential utility in creating novel compounds with significant biological activities (Jiang et al., 2014); (Aleksandrov et al., 2017).

Quorum Sensing Inhibition

- The synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and their investigation for the ability to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis presents an interesting angle on the potential use of furan derivatives in combating bacterial resistance mechanisms (Benneche et al., 2008).

Electrophilic Substitution Reactions

- Electrophilic substitution reactions of furan-2-yl derivatives have been explored, contributing to the chemical diversity and potential applications of these compounds in synthesizing novel materials or biologically active molecules (Aleksandrov et al., 2019).

特性

IUPAC Name |

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2S/c1-5(2)9-13-14-10(17-9)12-8(15)6-3-4-7(11)16-6/h3-5H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVJSRXFNWDYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)

![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)

![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)

![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2665016.png)